molecular formula C4H3N3O3S B140080 Oxo(1,3,4-thiadiazol-2-ylamino)acetic acid CAS No. 130992-20-0

Oxo(1,3,4-thiadiazol-2-ylamino)acetic acid

Cat. No.: B140080
CAS No.: 130992-20-0
M. Wt: 173.15 g/mol
InChI Key: BKRSPAQARUBDQM-UHFFFAOYSA-N
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Description

Mechanism of Action

Result of Action

The molecular and cellular effects of Oxo(1,3,4-thiadiazol-2-ylamino)acetic acid’s action are subject to ongoing research. Preliminary studies suggest that it may have antimicrobial activity , but further work is needed to confirm these findings and explore other potential effects.

Preparation Methods

The synthesis of oxo(1,3,4-thiadiazol-2-ylamino)acetic acid typically involves the reaction of appropriate precursors under controlled conditions. One common synthetic route includes the reaction of 2-amino-1,3,4-thiadiazole with glyoxylic acid. The reaction is usually carried out in an aqueous medium at a temperature range of 60-80°C. The product is then purified through recrystallization .

Chemical Reactions Analysis

Oxo(1,3,4-thiadiazol-2-ylamino)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The thiadiazole ring allows for substitution reactions, particularly at the nitrogen atoms.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiadiazole ring.

Scientific Research Applications

Oxo(1,3,4-thiadiazol-2-ylamino)acetic acid has several applications in scientific research:

Comparison with Similar Compounds

Oxo(1,3,4-thiadiazol-2-ylamino)acetic acid can be compared with other thiadiazole derivatives, such as:

    1,3,4-Thiadiazole-2-amine: Similar in structure but lacks the acetic acid moiety.

    1,3,4-Thiadiazole-5-carboxylic acid: Contains a carboxylic acid group at a different position on the ring.

    1,3,4-Thiadiazole-2-thiol: Features a thiol group instead of an amino group.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity compared to other thiadiazole derivatives.

Properties

IUPAC Name

2-oxo-2-(1,3,4-thiadiazol-2-ylamino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3N3O3S/c8-2(3(9)10)6-4-7-5-1-11-4/h1H,(H,9,10)(H,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKRSPAQARUBDQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN=C(S1)NC(=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00649317
Record name Oxo[(1,3,4-thiadiazol-2-yl)amino]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00649317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130992-20-0
Record name Oxo[(1,3,4-thiadiazol-2-yl)amino]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00649317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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